molecular formula C6H9NS B170079 4-Isopropylthiazole CAS No. 17626-74-3

4-Isopropylthiazole

Cat. No. B170079
CAS RN: 17626-74-3
M. Wt: 127.21 g/mol
InChI Key: IYERPWBBOZARFV-UHFFFAOYSA-N
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Description

4-Isopropylthiazole is an important pharmacophore and privileged structure in medicinal chemistry. It encompasses a diverse range of biological activities including antibacterial and antitubercular activity . It is also a key component in the synthesis of various derivatives with potential antimicrobial and antitubercular properties .


Synthesis Analysis

A series of novel 4-isopropylthiazol-4-phenyl-1,2,4-triazol derivatives were synthesized and characterized by spectroscopy, elemental, and mass spectral analysis . These compounds were evaluated for their preliminary in vitro antibacterial, antifungal, and antitubercular activity .


Molecular Structure Analysis

The molecular structure of 4-Isopropylthiazole is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The isopropyl group attached to the thiazole ring contributes to its unique chemical properties .


Chemical Reactions Analysis

The chemical reactions involving 4-Isopropylthiazole primarily include its use as a building block in the synthesis of various derivatives. These derivatives are synthesized through a series of chemical reactions, including acetylation and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropylthiazole are characterized by its molecular formula C7H9NO2S and molecular weight 171.22 . It is also characterized by its refractive index and boiling point .

Safety And Hazards

4-Isopropylthiazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Based on the data, substituent ® is a steric and/or restricted position that should be carefully considered in the future design of antitubercular targets . Evaluating the antimicrobial activity of the synthesized 2-(4-isopropylthiazol-2-yl)-5-substituted-1,3,4-oxadiazole derivatives revealed that compounds were more .

properties

IUPAC Name

4-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYERPWBBOZARFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylthiazole

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